N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt: is a chemical compound with the molecular formula C29H40N2O5 and a molar mass of 496.64 g/mol . It is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt typically involves the protection of the amino group of D-tyrosine with a carbobenzoxy (Cbz) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to remove the carbobenzoxy protecting group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of the protecting group .
Wissenschaftliche Forschungsanwendungen
N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving amino acid derivatives and their interactions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the development of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt involves its interaction with specific molecular targets. The carbobenzoxy group serves as a protecting group, allowing for selective reactions at other functional sites. The dicyclohexylammonium salt form enhances the compound’s solubility and stability, facilitating its use in various reactions .
Vergleich Mit ähnlichen Verbindungen
N-alpha-Carbobenzoxy-L-tyrosine: Similar in structure but with the L-tyrosine isomer.
N-alpha-Carbobenzoxy-D-phenylalanine: Another amino acid derivative with a carbobenzoxy protecting group.
N-alpha-Carbobenzoxy-D-tryptophan: Contains a carbobenzoxy group and the D-tryptophan amino acid.
Uniqueness: N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt is unique due to its specific combination of the D-tyrosine amino acid and the dicyclohexylammonium salt form. This combination provides distinct properties in terms of solubility, stability, and reactivity, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C29H40N2O5 |
---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2 |
InChI-Schlüssel |
ILNIYMMCOCRGLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.